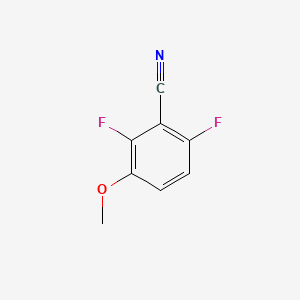

3-Metoxi-2,6-difluorobenzonitrilo

Descripción general

Descripción

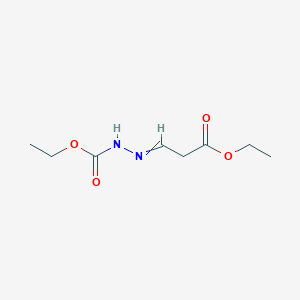

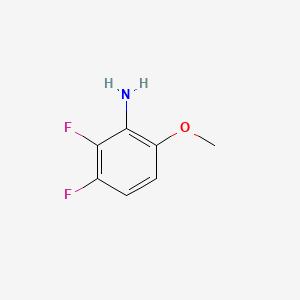

2,6-Difluoro-3-methoxybenzonitrile is a chemical compound that is closely related to other difluorobenzonitriles, which are characterized by the presence of two fluorine atoms and a nitrile group attached to a benzene ring. Although the specific molecule of 2,6-difluoro-3-methoxybenzonitrile is not directly studied in the provided papers, related compounds such as 2,6-difluorobenzonitrile have been analyzed, providing insights into the structural and physical properties that could be extrapolated to 2,6-difluoro-3-methoxybenzonitrile .

Synthesis Analysis

The synthesis of difluorobenzonitrile derivatives can involve various methods, including the displacement of fluorine atoms from polyfluorinated benzenes. For instance, a by-product similar to the target molecule was formed during the reaction of hexafluorobenzene with sodium cyanide in methanol, where all six fluorine atoms were displaced . This suggests that a similar synthetic route could potentially be adapted for the synthesis of 2,6-difluoro-3-methoxybenzonitrile by controlling the reaction conditions to introduce the methoxy group at the appropriate position on the benzene ring.

Molecular Structure Analysis

The molecular structure of 2,6-difluorobenzonitrile has been studied using microwave spectroscopy, revealing rotational and centrifugal distortion constants. These constants provide information about the geometry and electronic distribution within the molecule . The presence of the methoxy group in 2,6-difluoro-3-methoxybenzonitrile would likely influence these constants due to its electron-donating effects, potentially leading to a different distortion of the benzene ring compared to the unsubstituted difluorobenzonitrile.

Chemical Reactions Analysis

While the specific chemical reactions of 2,6-difluoro-3-methoxybenzonitrile are not detailed in the provided papers, the reactivity of similar difluorobenzonitrile compounds can be inferred. The displacement reaction mentioned in the synthesis of a related compound indicates that the fluorine atoms in difluorobenzonitriles can be reactive under certain conditions, such as in the presence of nucleophiles like sodium cyanide . This reactivity could be relevant for further functionalization of the 2,6-difluoro-3-methoxybenzonitrile molecule.

Physical and Chemical Properties Analysis

The vibrational spectra of 2,5-difluorobenzonitrile have been recorded and analyzed, providing insights into the vibrational modes and thermodynamic functions of the molecule . Although the substitution pattern differs slightly from 2,6-difluoro-3-methoxybenzonitrile, the presence of similar functional groups (difluoro and nitrile) allows for some generalizations regarding the physical properties such as IR and Raman spectra. The introduction of a methoxy group would alter these spectra due to changes in mass and bonding, which would affect the vibrational frequencies. Thermodynamic properties such as entropy and heat capacity could also be estimated from the vibrational data, assuming a rigid-rotor harmonic oscillator model .

Aplicaciones Científicas De Investigación

Síntesis Química

“3-Metoxi-2,6-difluorobenzonitrilo” se utiliza en diversas áreas de la síntesis química . La presencia de átomos de flúor y un grupo nitrilo lo convierte en un intermedio versátil en la síntesis de una amplia gama de compuestos químicos .

Ciencia de Materiales

En el campo de la ciencia de los materiales, “this compound” puede utilizarse en el desarrollo de nuevos materiales debido a su estructura química única . Los grupos difluoro y metoxi pueden contribuir a las propiedades del material final .

Cromatografía

“this compound” se puede utilizar en cromatografía, un método utilizado para separar mezclas . Sus propiedades químicas únicas pueden ayudar en el desarrollo de nuevas técnicas cromatográficas .

Investigación en Ciencias de la Vida

En la investigación en ciencias de la vida, “this compound” se puede utilizar como un bloque de construcción en la síntesis de moléculas biológicamente activas . Su estructura única puede contribuir a la actividad biológica del compuesto final .

Inhibición Alostérica de FtsZ

Un estudio ha demostrado la importancia del motivo “2,6-Difluorobenzamida” para la inhibición alostérica de FtsZ . “this compound” comparte este motivo, lo que sugiere posibles aplicaciones en esta área . El estudio encontró que la presencia de los átomos de flúor en “this compound” es responsable de su no planaridad, lo que podría aumentar su actividad inhibitoria contra FtsZ .

Actividad Anti S. aureus

El mismo estudio también investigó la actividad anti S. aureus de "this compound" . Los resultados sugieren que la fluoración de la molécula podría aumentar su actividad contra S. aureus .

Safety and Hazards

2,6-Difluoro-3-methoxybenzonitrile is classified as dangerous, with hazard statements including H311 (Toxic in contact with skin), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

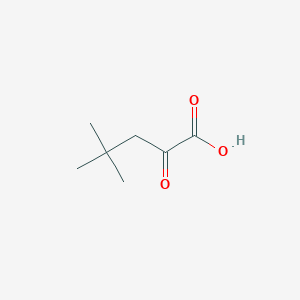

2,6-difluoro-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVCAGRBLOMHBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396466 | |

| Record name | 2,6-Difluoro-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886498-35-7 | |

| Record name | 2,6-Difluoro-3-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(E)-2-furylmethylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1307995.png)

![(E)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-2-propenoic acid](/img/structure/B1308001.png)

![(E)-1-[3,4-dihydro-2(1H)-isoquinolinyl]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308005.png)

![3-phenylacrylaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1308006.png)

![1-(4-Benzylpiperazin-1-yl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B1308015.png)

![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(2-thienylmethyl)-2-propenamide](/img/structure/B1308027.png)